Dibutyl Phthalate

Description

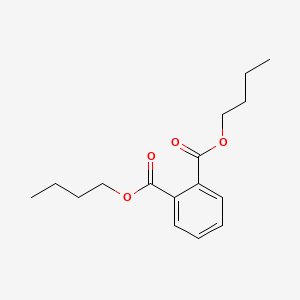

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibutyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRQSBPFJWKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4, Array | |

| Record name | N-BUTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021781 | |

| Record name | Dibutyl 1,2-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl phthalate is a colorless oily liquid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is combustible though it may take some effort to ignite. It is used in paints and plastics and as a reaction media for chemical reactions., Liquid, Colorless to faint-yellow, oily liquid with a slight, aromatic odor; [NIOSH], Solid, COLOURLESS-TO-YELLOW VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to faint-yellow, oily liquid with a slight, aromatic odor. | |

| Record name | N-BUTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibutyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/720 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0187.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

644 °F at 760 mmHg (NTP, 1992), 340 °C, 337.00 to 340.00 °C. @ 760.00 mm Hg, 644 °F | |

| Record name | N-BUTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibutyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/720 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0187.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

315 °F (NTP, 1992), 315 °F, 315 °F (157 °C) (Closed cup), 157 °C c.c. | |

| Record name | N-BUTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/720 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0187.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), More soluble in /perspiration/ than in water & increased solubility with pH rise, In water, 11.2 mg/L at 20 °C, 0.001% in water at 30 °C, Very soluble in acetone, benzene, Miscible with ethanol, ethyl ether, benzene; soluble in carbon tetrachloride, Soluble in most organic solvents and oils, 0.0112 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.001, (77 °F): 0.001% | |

| Record name | N-BUTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibutyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dibutyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0187.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.049 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0459 and 1.0465 at 20 °C, Relative density (water = 1): 1.05, 1.05 | |

| Record name | N-BUTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/720 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0187.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

9.58 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.58 (Air = 1), Relative vapor density (air = 1): 9.58, 9.58 | |

| Record name | N-BUTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/720 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 297 °F ; 1.1 mmHg at 302 °F (NTP, 1992), 0.0000201 [mmHg], Vapor pressure = 14 mm Hg at 200 °C, Vapor pressure = 1.1 mm Hg at 150 °C, Vapor pressure = 1.4X10-5 torr at 25 °C, 2.01X10-5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C:, 0.00007 mmHg | |

| Record name | N-BUTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/720 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0187.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

ca 0.01% (w/w) butyl benzoate, ca 0.01% (w/w) butan-1-ol | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to faint yellow, oily liquid | |

CAS No. |

84-74-2 | |

| Record name | N-BUTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl phthalate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylphthalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dibutyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dibutyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl 1,2-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2286E5R2KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibutyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/720 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic acid, dibutyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TID59F8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-31 °F (NTP, 1992), -35 °C, 35 °C, -31 °F | |

| Record name | N-BUTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibutyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/720 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0187.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dibutyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl Phthalate (DBP), a widely used plasticizer, has garnered significant attention in the scientific community due to its prevalence in the environment and its potential biological effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of DBP, tailored for professionals in research and drug development. The information is presented to facilitate a deeper understanding of this compound for toxicological studies, safety assessments, and the development of potential therapeutic interventions.

Chemical Structure and Identification

This compound is the diester of phthalic acid and n-butanol. Its structure consists of a benzene ring with two adjacent carboxylate groups, each esterified with a butyl chain.

Chemical Formula: C₁₆H₂₂O₄

Molecular Weight: 278.34 g/mol

CAS Number: 84-74-2

Synonyms: di-n-butyl phthalate, 1,2-Benzenedicarboxylic acid dibutyl ester

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its environmental fate, transport, and bioavailability.

| Property | Value |

| Appearance | Colorless to faint yellow, oily liquid[1][2][3] |

| Odor | Odorless or slight aromatic odor[1][4] |

| Melting Point | -35 °C (-31 °F; 238 K)[1][4] |

| Boiling Point | 340 °C (644 °F; 613 K)[1][4] |

| Density | 1.043 - 1.05 g/cm³ at 20-25 °C[1][4] |

| Solubility in Water | 10 - 13 mg/L at 20-25 °C[1][5] |

| Vapor Pressure | 0.00007 mmHg at 20 °C[1] |

| Flash Point | 171 °C (340 °F)[6] |

| Refractive Index | 1.492 at 20 °C[4][6] |

| log P (octanol/water) | 4.72[1] |

Experimental Protocols for Physicochemical Properties

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are essential for the consistent and reliable determination of chemical properties.

Melting Point Determination (OECD 102)

Given that DBP is a liquid at room temperature with a very low melting/freezing point, the freezing point determination method is more appropriate.

Methodology:

-

Apparatus: A suitable apparatus for determining the freezing point of liquids, such as a cryostat with a temperature-controlled bath and a precision thermometer.

-

Sample Preparation: A sample of high-purity DBP is placed in a test tube.

-

Procedure: The test tube containing the sample is immersed in the cooling bath of the cryostat. The sample is slowly cooled while being gently stirred. The temperature is recorded at regular intervals. The freezing point is the temperature at which the temperature of the sample remains constant for a period of time, indicating the phase transition from liquid to solid.

-

Data Analysis: A cooling curve (temperature vs. time) is plotted. The plateau in the curve corresponds to the freezing point of the substance.

Boiling Point Determination (OECD 103)

The ebulliometer method is a precise technique for determining the boiling point of a liquid.

Methodology:

-

Apparatus: An ebulliometer equipped with a heating element, a condenser, and a calibrated temperature measuring device.

-

Sample Preparation: A sample of DBP is placed in the boiling flask of the ebulliometer.

-

Procedure: The sample is heated to its boiling point. The vapor is condensed and returned to the boiling flask, establishing a state of equilibrium between the liquid and vapor phases. The temperature of the boiling liquid is measured. The atmospheric pressure is also recorded.

-

Data Analysis: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a pressure correction formula.

Water Solubility Determination (OECD 105)

The flask method is suitable for substances with a water solubility greater than 10⁻² g/L, which applies to DBP.

Methodology:

-

Apparatus: A thermostatically controlled water bath, glass flasks with stoppers, and an analytical method for quantifying DBP (e.g., gas chromatography).

-

Sample Preparation: An excess amount of DBP is added to a known volume of distilled water in a glass flask.

-

Procedure: The flask is sealed and agitated in the thermostatted water bath at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). After reaching equilibrium, the mixture is allowed to stand to allow for phase separation.

-

Sample Analysis: A sample of the aqueous phase is carefully taken, ensuring no undissolved DBP is included. The concentration of DBP in the aqueous sample is determined using a validated analytical method like Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

-

Data Analysis: The water solubility is reported as the mean of at least three replicate determinations.

Biological Interactions and Signaling Pathways

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways. Below are diagrams of key pathways affected by DBP.

PPARα/SREBP-1c/FAS/GPAT/AMPK Signaling Pathway in Liver

DBP has been shown to disrupt lipid metabolism in the liver by affecting the PPARα signaling pathway and related downstream targets.

Crosstalk between TGF-β and Estrogen Receptor (ER) Signaling

In certain contexts, such as prostate cancer, DBP can influence the crosstalk between the Transforming Growth Factor-β (TGF-β) and Estrogen Receptor (ER) signaling pathways.

Experimental Workflow for Endocrine Disruptor Assessment

A tiered approach is often employed to assess the endocrine-disrupting potential of a chemical like DBP. This workflow integrates in silico, in vitro, and in vivo methods.

Conclusion

This technical guide provides a consolidated resource on the chemical properties, structure, and biological interactions of this compound. The presented data, standardized experimental protocols, and visualized signaling pathways offer a foundation for researchers and drug development professionals to design and interpret studies related to DBP. A thorough understanding of these fundamental aspects is critical for assessing the potential risks associated with DBP exposure and for the development of strategies to mitigate its adverse effects.

References

Dibutyl Phthalate (CAS No. 84-74-2): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl Phthalate (DBP), a widely utilized plasticizer, has garnered significant scientific attention due to its ubiquitous presence in the environment and potential as an endocrine disruptor. This technical guide provides an in-depth analysis of DBP (CAS No. 84-74-2), consolidating critical data on its physicochemical properties, synthesis, toxicological profile, metabolic fate, and analytical determination. The information is presented to support advanced research and development activities, offering detailed experimental protocols and visual representations of key biological pathways and analytical workflows.

Physicochemical and General Properties

This compound is a colorless to faint-yellow, oily liquid with a slight aromatic odor.[1][2] It is primarily used to enhance the flexibility and durability of various polymers, particularly polyvinyl chloride (PVC).[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 84-74-2 | [1][3][5] |

| Molecular Formula | C₁₆H₂₂O₄ | [1][3][5] |

| Molecular Weight | 278.34 g/mol | [1][5] |

| Physical State | Oily liquid | [1][5] |

| Melting Point | -35 °C | [1] |

| Boiling Point | 340 °C at 1,013 hPa | [1][5] |

| Density | 1.043 - 1.049 g/mL at 20-25 °C | [1][5][6] |

| Vapor Pressure | 1 mm Hg at 147 °C; 9.7 x 10⁻⁵ hPa at 25°C | [1][5] |

| Water Solubility | 10 mg/L at 20 °C; Slightly soluble (0.0013 g/100 mL) | [1][5] |

| Log Kow (Octanol/Water Partition Coefficient) | 4.46 - 4.57 | [1][3][5] |

| Henry's Law Constant | 8.83 x 10⁻⁷ atm-m³/mol | [3] |

| Flash Point | 171.11 °C (340 °F) | [1][6] |

| Refractive Index | n20/D 1.492 | [1] |

Synthesis of this compound

DBP is commercially produced through the esterification of phthalic anhydride with n-butanol.[3][7][8] The reaction is typically catalyzed by an acid, such as sulfuric acid, although other catalysts like aluminum oxide have also been employed.[8][9]

General Experimental Protocol for DBP Synthesis

The following protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

-

Phthalic anhydride

-

n-butanol

-

Concentrated sulfuric acid (or other suitable catalyst)

-

Sodium carbonate solution (for neutralization)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Phthalic anhydride and an excess of n-butanol (molar ratio typically 1:2 to 1:3) are added to a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[9]

-

Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the reaction mixture.[8]

-

Esterification: The mixture is heated to reflux (typically 120-150 °C) and vigorously stirred.[8] The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected.

-

Neutralization and Washing: After cooling, the excess n-butanol is removed by distillation. The crude DBP is then washed with a sodium carbonate solution to neutralize the acidic catalyst, followed by washing with water to remove any remaining salts.

-

Purification: The final product is purified by vacuum distillation to yield high-purity this compound.[7][8]

Toxicological Profile

DBP is recognized as an endocrine-disrupting chemical (EDC) with significant effects on the reproductive system.[10][11] It primarily exhibits anti-androgenic activity, though weak estrogenic effects have also been reported.[10]

Reproductive and Developmental Toxicity

Exposure to DBP, particularly during gestation, has been linked to a range of adverse reproductive outcomes in animal models.[10][12]

Table 2: Summary of Reproductive and Developmental Effects of DBP in Animal Models

| Effect | Species | Exposure Dose/Route | Key Findings | Reference(s) |

| Reduced Fertility | Rat | Up to 650 mg/kg/day (diet) | Marked decrease in fertility in F1 male offspring. | [13] |

| Testicular Atrophy | Rat | Various | Degenerative changes in male gonads. | [10] |

| Decreased Sperm Count & Motility | Rat | 50 mg/kg/day (oral) | Significant reduction in sperm count and motility. | [12] |

| Genital Malformations | Rat | >600 mg/kg/day (in utero) | Cryptorchidism, hypospadias, decreased testicular weight. | [10][14] |

| Embryotoxicity | Rat | Various | Increased fetal resorption and decreased live births. | [10] |

| Skeletal Malformations | Rat | Various | Teratogenic effects observed in fetuses. | [10] |

Neurotoxicity

Recent studies have indicated that DBP can cross the blood-brain barrier and induce neurotoxic effects.[15] Exposure in primary mouse cortical neurons has been shown to induce apoptosis and neurotoxicity, mediated by the Aryl Hydrocarbon Receptor (AhR).[15]

Hepatotoxicity

DBP is considered a liver toxicant.[11] It can induce lipid peroxidation and cause morphological changes in liver tissue.[11] Studies have shown that DBP exposure can lead to hepatic lipid metabolism disorder and inflammation.[16]

Mechanisms of Action and Signaling Pathways

The toxicological effects of DBP are mediated through various signaling pathways. Its endocrine-disrupting properties are a key area of research.

Endocrine Disruption

DBP's primary mechanism of reproductive toxicity is through the disruption of androgen signaling.[10][13] It can down-regulate testosterone production.[17] While it has little affinity for the androgen receptor (AR) directly, its metabolites are believed to be the active agents.[13] DBP has also been shown to induce estrogen receptor α (ERα)-mediated estrogenic activity.[17]

Aryl Hydrocarbon Receptor (AhR) Signaling

In neuronal cells, DBP-induced apoptosis and neurotoxicity are mediated by the Aryl Hydrocarbon Receptor (AhR).[15] DBP exposure enhances AhR mRNA and protein expression, leading to downstream toxic effects.[15]

PPARα/SREBP-1c/FAS/GPAT/AMPK Signaling in Liver

DBP can induce liver lipid metabolism disorders by activating the PPARα signaling pathway.[18] This affects the expression of SREBP, FAS, and GPAT, leading to hyperlipidemia. DBP also inhibits the phosphorylation and activation of AMPK, which in turn inhibits lipid decomposition.[18]

Metabolism and Toxicokinetics

Following oral administration, DBP is rapidly hydrolyzed to its primary metabolite, mono-n-butyl phthalate (MBP), by lipases and esterases in the gastrointestinal tract.[14] MBP is then absorbed and distributed throughout the body with minimal bioaccumulation.[14]

MBP can be further oxidized to other metabolites, including mono-3-hydroxy-n-butyl phthalate (MHBP) and mono-3-carboxypropyl phthalate (MCPP).[19] These metabolites are primarily excreted in the urine, with most of the dose eliminated within 24 hours.[14] In humans, these metabolites are largely conjugated with glucuronide before excretion.[14]

Table 3: Toxicokinetic Parameters of DBP in Rats

| Parameter | Value | Condition | Reference(s) |

| Distribution Half-life (t₁/₂,α) | 5.77 ± 1.14 min | 30 mg/kg, i.v. | [20] |

| Elimination Half-life (t₁/₂,β) | 217 ± 131 min | 30 mg/kg, i.v. | [20] |

| AUC | 57.8 ± 5.93 min·µg/mL | 30 mg/kg, i.v. | [20] |

| Clearance | 551 ± 64 mL/min/kg | 30 mg/kg, i.v. | [20] |

| Urinary Excretion | ~77% of dose within 24h | 100 mg/kg (gavage) | [21] |

| Fecal Excretion | ~7% of dose within 24h | 100 mg/kg (gavage) | [21] |

Analytical Methods

Accurate quantification of DBP in various matrices is crucial for exposure assessment and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method.[22]

Experimental Protocol for DBP Determination in Water by GC-MS

This protocol describes a general method for the analysis of DBP in water samples.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

DBP standard solutions

-

Internal standard (e.g., Benzyl benzoate - BB)

-

Hexane, Methanol, Dichloromethane (analytical grade)

-

Nitrogen evaporator

Procedure:

-

Sample Preparation (SPE):

-

A known volume of the water sample is spiked with an internal standard.

-

The sample is passed through a pre-conditioned SPE cartridge at a controlled flow rate.

-

The cartridge is washed to remove interferences and then dried.

-

DBP is eluted from the cartridge using an appropriate solvent (e.g., methanol and dichloromethane).[4]

-

The eluate is concentrated under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

An aliquot of the concentrated extract is injected into the GC-MS system.

-

Chromatographic separation is achieved on a suitable capillary column (e.g., ZB-5MS).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The quantifier ion for DBP is typically m/z 149.[22]

-

-

Quantification:

-

A calibration curve is constructed using standard solutions of DBP.

-

The concentration of DBP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Table 4: Typical GC-MS Parameters for DBP Analysis

| Parameter | Setting | Reference(s) |

| Column | ZB-5MSplus, 30 m x 0.25 mm x 0.25 µm | [23] |

| Oven Program | 60°C (1 min) – 20°C/min to 300°C (5 min) | [23] |

| Injector Temperature | 280°C | [23] |

| Detector Temperature | 250°C | [23] |

| Carrier Gas | Helium | [23] |

| Injection Volume | 1 µL | [23] |

| Quantifier Ion (m/z) | 149 | [22] |

| LOD (in water) | 0.02 mg/L | [4][23] |

| LOQ (in water) | 0.053 mg/L | [4][23] |

Regulatory Status and Exposure

DBP is listed as a priority pollutant by the U.S. Environmental Protection Agency (EPA).[3] Its use is restricted in children's toys and cosmetics in the European Union and the United States.[3] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 5 mg/m³ as a time-weighted average.[24]

Conclusion

This compound remains a compound of significant interest to the scientific community due to its widespread use and potential health risks, particularly as an endocrine disruptor affecting reproductive health. This guide has provided a consolidated overview of its core technical aspects, from chemical synthesis to toxicological mechanisms and analytical detection. The detailed data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in toxicology, environmental science, and drug development, facilitating further investigation into the impacts of DBP and the development of mitigation strategies.

References

- 1. This compound | 84-74-2 [chemicalbook.com]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. 1. What are the properties of this compound (DBP)? [greenfacts.org]

- 6. This compound, 84-74-2 [thegoodscentscompany.com]

- 7. Production method and process of this compound-Chemwin [en.888chem.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. CN103030563A - this compound synthesis process - Google Patents [patents.google.com]

- 10. The overview of current evidence on the reproductive toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-Application, Uses, Toxicity, Mechanism of action_Chemicalbook [chemicalbook.com]

- 12. Exposure to this compound and Reproductive-Related Outcomes in Animal Models: Evidence From Rodents Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. This compound (DBP)-Induced Apoptosis and Neurotoxicity are Mediated via the Aryl Hydrocarbon Receptor (AhR) but not by Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), or Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Mouse Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exposure to this compound impairs lipid metabolism and causes inflammation via disturbing microbiota-related gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. csun.edu [csun.edu]

- 18. Effects of this compound on lipid metabolism in liver and hepatocytes based on PPARα/SREBP-1c/FAS/GPAT/AMPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. Pharmacokinetics of this compound (DBP) in the Rat Determined by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cpsc.gov [cpsc.gov]

- 22. Development of an Analytical Method for this compound Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound | Occupational Safety and Health Administration [osha.gov]

The Insidious Intrusion: A Technical Guide to the Endocrine-Disrupting Mechanisms of Dibutyl Phthalate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl Phthalate (DBP), a ubiquitous plasticizer and solvent, is a potent endocrine-disrupting chemical (EDC) with significant implications for human and animal health. Its widespread presence in consumer products, from cosmetics to medical devices, results in continuous environmental exposure. This technical guide provides an in-depth analysis of the molecular mechanisms through which DBP exerts its endocrine-disrupting effects. We delve into its profound impact on steroidogenesis, particularly the suppression of testosterone synthesis, its interaction with nuclear receptors such as the Aryl Hydrocarbon Receptor (AhR), and its interference with thyroid hormone signaling. This document synthesizes findings from key in vivo and in vitro studies, presenting quantitative data in structured tables for comparative analysis, detailing experimental protocols, and illustrating core signaling pathways and experimental workflows through comprehensive diagrams. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of DBP's toxicological profile to inform future research, risk assessment, and the development of safer alternatives.

Introduction

This compound (DBP) is a high-production-volume chemical used to impart flexibility and durability to plastics and as a solvent in various consumer products.[1] Its chemical structure allows it to leach from these products, leading to widespread human exposure.[2] A growing body of evidence has classified DBP as an endocrine disruptor, primarily due to its anti-androgenic properties and its ability to interfere with the normal functioning of the endocrine system.[3][4] This interference can lead to a range of adverse health outcomes, particularly concerning reproductive and developmental health.[5][6] This guide will explore the core mechanisms of DBP's endocrine-disrupting action, focusing on its effects at the molecular and cellular levels.

Core Mechanism of Action: Disruption of Steroidogenesis

The primary and most well-documented mechanism of DBP's endocrine-disrupting activity is the inhibition of steroid hormone biosynthesis, particularly testosterone production in the fetal testis.[3][7] This anti-androgenic effect is not mediated by direct interaction with the androgen receptor (AR) at physiological concentrations.[8][9] Instead, DBP and its primary metabolite, monobutyl phthalate (MBP), target multiple steps in the steroidogenic pathway.[8][10]

Downregulation of Key Steroidogenic Genes and Proteins

In utero exposure to DBP leads to a significant and coordinated downregulation of genes and proteins essential for cholesterol transport and testosterone synthesis in fetal Leydig cells.[11][12][13] This includes:

-

Steroidogenic Acute Regulatory Protein (StAR): Facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in steroidogenesis.[7][14]

-

Cytochrome P450 Side-Chain Cleavage (P450scc or CYP11A1): Converts cholesterol to pregnenolone.[10][15]

-

Cytochrome P450c17 (CYP17A1): Possesses both 17α-hydroxylase and 17,20-lyase activities, crucial for the conversion of pregnenolone and progesterone into androgens.[10][15]

-

3β-hydroxysteroid dehydrogenase (HSD3β2): Involved in the conversion of pregnenolone to progesterone.[10][15]

The suppression of these key components leads to a rapid and reversible decrease in testosterone synthesis.[7]

Quantitative Effects on Steroid Hormone Levels

The impact of DBP on steroidogenesis has been quantified in numerous studies. Exposure to DBP leads to a dose-dependent reduction in testicular testosterone levels.[12][16]

| Study Type | Model System | DBP Dose | Effect on Testosterone | Effect on Other Hormones | Citation |

| In vitro | Human Adrenocortical H295R cells | 500 µM | 30% decrease | Androstenedione: 29% decrease | [10] |

| In vivo | Adult Male Mice | 10 and 100 mg/kg/day for 5 weeks | Significant decrease at both doses | No significant alteration in androstenedione, progesterone, or corticosterone | [16] |

| In utero | Fetal Rat Testis | 500 mg/kg/day | Significant decrease | Androstenedione: decreased; Progesterone: increased | [11] |

| In utero | Fetal Rat Testis | 50 mg/kg/day and above | Reduced testicular testosterone | - | [12][13] |

Table 1: Quantitative Effects of DBP on Steroid Hormone Levels

Signaling Pathway of DBP-Induced Steroidogenesis Disruption

The following diagram illustrates the key points of disruption by DBP in the testosterone biosynthesis pathway.

Caption: DBP-induced disruption of the steroidogenesis pathway.

Interaction with Nuclear Receptors

DBP's endocrine-disrupting effects extend beyond steroidogenesis and involve interactions with various nuclear receptors, which are key regulators of gene expression.

Aryl Hydrocarbon Receptor (AhR) Signaling

DBP has been shown to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and toxicity.[2][17] Studies have demonstrated that DBP can activate AhR signaling.[18] This activation is implicated in DBP-induced apoptosis and neurotoxicity.[17][19] In mouse cortical neurons, DBP-induced neurotoxicity was shown to be mediated by AhR, while estrogen receptor (ER) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways were impaired.[2][17]

Caption: DBP activation of the Aryl Hydrocarbon Receptor (AhR) pathway.

Peroxisome Proliferator-Activated Receptors (PPARs)

While some phthalates are known to activate PPARs, the role of DBP in this context is less clear and appears to be cell-type specific.[20] In mouse cortical neurons, DBP exposure was found to impair PPARγ signaling.[17]

Estrogen and Androgen Receptors

DBP generally does not bind to the androgen receptor (AR) with high affinity.[8][21] However, some studies suggest it may have weak estrogenic activity.[5] In the human granulosa cell line KGN, DBP was shown to up-regulate the expression of the follicle-stimulating hormone receptor (FSHR), which could indirectly affect estrogen production.[22]

Disruption of Thyroid Hormone Signaling

DBP and its metabolite MBP have been shown to possess thyroid hormone receptor (TR) antagonist activity.[23][24] They can interfere with the thyroid hormone system, potentially leading to developmental and metabolic disturbances.[25]

Mechanism of Thyroid Disruption

In vitro studies using a mammalian two-hybrid assay have demonstrated that DBP and MBP enhance the interaction between the co-repressor SMRT (silencing mediator for retinoid and thyroid hormone receptors) and the thyroid hormone receptor (TR).[23][24] This enhanced interaction can suppress the transcriptional activity of thyroid hormone-responsive genes.

Caption: DBP-mediated disruption of thyroid hormone signaling.

Effects on Thyroid-Related Gene Expression

Exposure to DBP and MBP in Xenopus laevis tadpoles led to changes in the expression of thyroid hormone-responsive genes, including thyroid hormone receptor-beta (TRβ) and thyroid-stimulating hormone beta subunit (TSHβ).[23][24]

Effects on the Female Reproductive System

While the effects of DBP on the male reproductive system are more extensively studied, there is growing evidence of its toxicity in females.

Ovarian Function

In rat granulosa cells, DBP has been shown to inhibit the effects of follicle-stimulating hormone (FSH).[26][27] This is achieved by down-regulating the expression of the FSH receptor (FSHR), which in turn impairs downstream signaling pathways involving AKT and mTOR.[26][27] This can lead to suppressed production of estradiol and progesterone and reduced granulosa cell proliferation.[26][27]

| Study Type | Model System | DBP Concentration | Effect | Citation |

| In vitro | Rat Granulosa Cells | 20 and 100 µg/ml | Decreased FSH-induced up-regulation of Kitlg mRNA | [26] |

| In vitro | Human Granulosa Cell Line (KGN) | 0.1 µM to 100 µM | Increased expression of FSH receptor (FSHR) | [22] |

Table 2: Effects of DBP on Female Reproductive Cells

Experimental Protocols: A Methodological Overview